(4R)-beta-Isocryptoxanthin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H56O |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(1R)-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26,38,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t38-/m1/s1 |
InChI Key |
JCRCKXUPYKELBT-KJXUYMICSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C([C@@H](CCC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Synonyms |
(4R)-beta-isocryptoxanthin (4S)-beta-isocryptoxanthin beta-isocryptoxanthin |
Origin of Product |
United States |
Stereochemical Analysis and Chirality of 4r Beta Isocryptoxanthin
Application of Circular Dichroism (CD) Spectroscopy for Chiral Discrimination
Circular Dichroism (CD) spectroscopy is a powerful technique for discriminating between chiral molecules, such as the (4R) and (4S) enantiomers of beta-isocryptoxanthin. researchgate.net This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. creative-proteomics.com
In a study by Hosoi et al., the CD spectra of (4R)- and (4S)-beta-isocryptoxanthin benzoate (B1203000) were measured. The (4R) isomer exhibited a positive Cotton effect, while the (4S) isomer showed a negative Cotton effect at around 230 nm. researchgate.net This clear difference in the CD spectra allows for the unambiguous assignment of the absolute configuration at the C4 position. The CD band near 230 nm was found to be particularly useful as it is not significantly affected by conformational changes in the molecule. researchgate.net
Application of Circular Dichroism (CD) Spectroscopy for Chiral Discrimination
Quantum Chemical Calculations for Conformational and Spectroscopic Analysis
To further support the experimental findings from CD spectroscopy, quantum chemical calculations, specifically time-dependent density functional theory (TD-DFT), have been employed. researchgate.netjst.go.jp These calculations provide theoretical CD spectra that can be compared with the experimental data.
Biosynthesis and Enzymatic Pathways of 4r Beta Isocryptoxanthin
Precursor Compounds and Initial Biosynthetic Steps within the Isoprenoid Pathway
The journey to (4R)-beta-isocryptoxanthin begins deep within the isoprenoid pathway, a fundamental metabolic route responsible for synthesizing a vast array of natural products. Carotenoids, as tetraterpene compounds, originate from this pathway. oup.com In plants, algae, and some bacteria, the initial steps occur via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. researchgate.netresearchgate.net This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net
Through a series of enzymatic reactions, the MEP pathway produces the universal five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov These C5 units are the fundamental building blocks for all isoprenoids. nih.gov The enzyme geranylgeranyl diphosphate (GGPP) synthase then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, geranylgeranyl diphosphate (GGPP). oup.com
GGPP serves as the direct precursor for the carotenoid branch of the isoprenoid pathway. oup.com The first committed step in carotenogenesis is the head-to-head condensation of two GGPP molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY), to form the colorless C40 carotenoid, 15-cis-phytoene. kagoshima-u.ac.jp A subsequent series of desaturation and isomerization reactions convert phytoene into the red-colored, all-trans-lycopene. nih.gov The cyclization of lycopene (B16060) is a critical branch point. The enzyme lycopene beta-cyclase (LCYb) introduces two beta-rings at each end of the lycopene molecule to form beta-carotene (B85742), the direct precursor for this compound. nih.gov
Table 1: Key Precursor Compounds and Enzymes in the Formation of Beta-Carotene
| Compound | Precursor(s) | Key Enzyme(s) | Pathway Stage |
| IPP & DMAPP | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR, etc. | MEP Pathway |
| GGPP | IPP, DMAPP | GGPP Synthase | Isoprenoid Synthesis |
| Phytoene | GGPP | Phytoene Synthase (PSY) | Carotenogenesis Initiation |
| Lycopene | Phytoene | Desaturases & Isomerases | Carotenoid Desaturation |
| Beta-Carotene | Lycopene | Lycopene beta-cyclase (LCYb) | Carotenoid Cyclization |
Enzymatic Hydroxylation of Beta-Carotene to Beta-Cryptoxanthin (B190861) and Isocryptoxanthin (B1242080)
The conversion of the hydrocarbon carotene, beta-carotene, into a xanthophyll involves the introduction of hydroxyl groups. While the hydroxylation of beta-carotene at the C-3 position to form beta-cryptoxanthin is a widely studied reaction, the formation of its isomer, isocryptoxanthin, involves a distinct enzymatic process targeting the C-4 position of the beta-ionone (B89335) ring.
In many microorganisms, the enzyme beta-carotene hydroxylase (CrtZ) is responsible for the hydroxylation of beta-carotene. mdpi.comuniprot.org This enzyme typically catalyzes the introduction of hydroxyl groups at the C-3 and C-3' positions of the beta-ionone rings. nih.gov The reaction proceeds sequentially, first converting beta-carotene into beta-cryptoxanthin ((3R)-beta,beta-caroten-3-ol) and subsequently into zeaxanthin (B1683548) ((3R,3'R)-beta,beta-carotene-3,3'-diol). uniprot.orgnih.gov Therefore, CrtZ is primarily a beta-carotene 3-hydroxylase and is not the principal enzyme responsible for producing isocryptoxanthin (beta,beta-caroten-4-ol). uniprot.orggenome.jp
The primary enzyme identified for the synthesis of isocryptoxanthin from beta-carotene is a carotenoid β-ring 4-dehydrogenase (also referred to as a C-4 oxygenase or ketolase). In the flowers of Adonis aestivalis, this conversion is catalyzed by enzymes encoded by the AdKeto1 and AdKeto2 genes. researchgate.net These enzymes specifically target the C-4 position of the beta-ring.
The regioselectivity of the enzymatic attack on the beta-carotene molecule is critical. While CrtZ and its plant homologues (BCH) exhibit strong specificity for the C-3 position, the enzymes in Adonis demonstrate clear regioselectivity for the C-4 position. researchgate.netnih.gov This specific hydroxylation at the C-4 position yields isocryptoxanthin. The stereochemistry of this compound has been confirmed, with studies successfully discriminating between the (4R)- and (4S)- enantiomers of beta-isocryptoxanthin, highlighting the stereospecific nature of its biosynthesis. researchgate.net The formation of this compound is therefore a result of a highly specific enzymatic reaction that differs from the more common C-3 hydroxylation pathway.
Role of Beta-Carotene Hydroxylases (CrtZ) in the Production of this compound
This compound as an Intermediate in Downstream Carotenoid Synthesis
This compound is not an end-product but rather a key metabolic intermediate that can be further modified to produce other important carotenoids, particularly ketocarotenoids.
Research has established clear metabolic links between isocryptoxanthin and the carotenoids echinenone (B51690) and isozeaxanthin (B1624502).
Pathway to Isozeaxanthin: In plants like Adonis aestivalis, isocryptoxanthin is a direct precursor to isozeaxanthin (4,4'-dihydroxy-beta-carotene). researchgate.net The same carotenoid β-ring 4-dehydrogenases that form isocryptoxanthin from beta-carotene also catalyze the second hydroxylation step, adding a hydroxyl group to the C-4' position of the second beta-ring to yield isozeaxanthin. researchgate.net
Pathway to Echinenone: Isocryptoxanthin is recognized as a naturally occurring intermediate in the synthesis of echinenone (4-keto-beta-carotene). lookchem.com The relationship is demonstrated by the chemical reduction of echinenone, which yields isocryptoxanthin as the expected product. dntb.gov.ua This indicates that the conversion of isocryptoxanthin to echinenone is an oxidation reaction, transforming the 4-hydroxyl group into a 4-keto group. This oxidation is likely catalyzed by a C-4 oxygenase or ketolase, such as the CrtW enzyme found in many bacteria, which introduces keto groups at the C-4 position of beta-rings. mdpi.comnih.gov
Table 2: Downstream Pathways from this compound
| Starting Compound | Product | Reaction Type | Key Enzyme(s) (Organism Example) |
| Beta-Carotene | This compound | C-4 Hydroxylation | Carotenoid β-ring 4-dehydrogenase (Adonis aestivalis) |
| This compound | Isozeaxanthin | C-4' Hydroxylation | Carotenoid β-ring 4-dehydrogenase (Adonis aestivalis) |
| This compound | Echinenone | C-4 Oxidation | C-4 Oxygenase / Ketolase (e.g., CrtW) |
The positioning of this compound as an intermediate allows for its interconversion with other xanthophylls, contributing to the diversity of carotenoids found in nature. In Brevibacterium sp., isocryptoxanthin, along with isozeaxanthin, are considered intermediates in the biosynthesis of canthaxanthin (B1668269) (4,4'-diketo-beta-carotene). researchgate.net This suggests a pathway where beta-carotene is first hydroxylated at the C-4 position to isocryptoxanthin, which is then oxidized to echinenone. Echinenone can be further hydroxylated at the C-4' position (to 4'-hydroxy-echinenone) or ketolated at the C-4' position to form canthaxanthin.
This network of reactions highlights the role of promiscuous hydroxylase and ketolase enzymes that can act on various substrates. mdpi.com For instance, a C-4 ketolase might oxidize isocryptoxanthin to echinenone, while a C-4 hydroxylase could convert echinenone to 4'-hydroxy-echinenone. This dynamic interconversion between 4-hydroxy and 4-keto forms is a key feature of the synthesis pathways for red ketocarotenoids in many organisms. usf.eduasm.org
Biological Occurrence and Ecological Distribution of 4r Beta Isocryptoxanthin
Occurrence in Microorganisms
(4R)-beta-Isocryptoxanthin, a monohydroxycarotenoid, has been identified in certain types of bacteria. ntnu.no In the thermophilic cyanobacterium Synechococcus elongatus, a substantial amount of isocryptoxanthin (B1242080), along with β-carotene and cryptoxanthin, has been detected within the Photosystem I (PSI) pigment-protein complexes. google.com Carotenoids are integral to these complexes, where they function in light-harvesting and photoprotection. nih.gov
Cyanobacteria, in general, synthesize a variety of carotenoids, which are essential for photosynthesis and for shielding the organism from photooxidative damage. nih.govnih.gov While β-carotene is often the primary carotenoid, various xanthophylls (oxygenated carotenoids) are also present and play crucial roles in quenching reactive oxygen species. nih.gov The specific carotenoid composition can vary, with some cyanobacteria producing compounds with hydroxyl groups at different positions on the β-rings. nih.gov The presence of isocryptoxanthin in Synechococcus elongatus highlights the diversity of carotenoid structures within this phylum. google.com
The red yeast Xanthophyllomyces dendrorhous (also known by its anamorphic state, Phaffia rhodozyma) is notable for its ability to synthesize the high-value carotenoid astaxanthin (B1665798). cabidigitallibrary.orgnih.gov The biosynthetic pathway to astaxanthin in this yeast involves several intermediate carotenoids. nih.gov While isocryptoxanthin is not a major carotenoid in wild-type strains, genetic engineering of the carotenoid pathway can lead to its accumulation. cabidigitallibrary.orgnih.gov
Metabolic engineering efforts to increase astaxanthin production or to create novel carotenoids have utilized X. dendrorhous. nih.govmdpi.com For instance, modifying the expression of genes such as crtYB (encoding the dual-function enzyme phytoene (B131915) synthase/lycopene (B16060) cyclase) can alter the carotenoid profile, leading to the buildup of precursors like β-carotene. nih.gov Further modifications, such as the introduction of specific hydroxylase enzymes, can then lead to the production of various hydroxylated carotenoids. google.com Engineered strains of other yeasts, like Saccharomyces cerevisiae, have also been developed to produce a range of carotenoids, including intermediates that could lead to isocryptoxanthin. nih.govnih.govfrontiersin.orgfrontiersin.org These studies demonstrate that yeast can be a versatile platform for producing specific carotenoids through targeted genetic manipulation. mdpi.com
Table 1: Selected Microorganisms and their Relevant Carotenoid Production
| Microorganism | Relevant Carotenoid(s) | Key Findings |
|---|---|---|
| Synechococcus elongatus | Isocryptoxanthin, β-carotene, Cryptoxanthin | Detected in Photosystem I pigment-protein complexes. google.com |
| Xanthophyllomyces dendrorhous | Astaxanthin, β-carotene | A natural producer of astaxanthin; can be engineered to alter carotenoid profiles. cabidigitallibrary.orgnih.gov |
| Saccharomyces cerevisiae | β-carotene (engineered) | Can be metabolically engineered to produce various carotenoids. nih.govnih.govfrontiersin.org |
Presence in Photosynthetic Bacteria and Cyanobacteria
Occurrence in Plants
This compound has been identified in the petals of plants from the Adonis genus. Specifically, studies on the carotenoid composition of abnormally colored yellow flowers of Adonis aestivalis, A. annua, and A. flammeus revealed the presence of various oxygenated polyenes, including isocryptoxanthin. nih.gov These yellow petals were noted to be free of the ketocarotenoids typically found in the red flowers of these species, suggesting that compounds like isocryptoxanthin may act as precursors in the biosynthetic pathway to ketocarotenoids such as astaxanthin. nih.gov
The genus Adonis is one of the few land plants known to produce astaxanthin in significant quantities, particularly in its flowers. researchgate.net The biosynthetic pathway from the common plant carotenoid β-carotene to astaxanthin in Adonis aestivalis has been a subject of research. researchgate.netmdpi.com Isocryptoxanthin (β,β-caroten-4-ol) is considered a potential intermediate in this pathway. ntnu.no
Carotenoids are fundamental to plant life, serving dual roles in photosynthesis and photoprotection. mpg.defrontiersin.orgmdpi.com They act as accessory pigments to harvest light energy and are critical in protecting the photosynthetic apparatus from damage caused by excess light. mdpi.comfrontiersin.org This photoprotective function involves quenching harmful reactive oxygen species generated during photosynthesis. mdpi.comacs.org
Detection in Specific Plant Species and Tissues (excluding typical food sources as basic identification)
Occurrence in Animal Systems
Animals are incapable of synthesizing carotenoids de novo and must obtain them from their diet. ntnu.nonih.gov Therefore, the presence of this compound in animal tissues is a direct result of its consumption from plant or microbial sources.
Isocryptoxanthin has been detected in the egg yolk of the zebrafish (Danio rerio). biologists.com An analysis of the lipophilic compounds in freshly fertilized zebrafish eggs identified a variety of carotenoids. While β-carotene was the major carotenoid, significant amounts of C4-substituted carotenoids, including isocryptoxanthin and echinenone (B51690), were also present. biologists.com This indicates that these carotenoids are transferred from the maternal diet to the egg, where they are available to the developing embryo.
In aquatic ecosystems, carotenoids are passed up the food chain from phytoplankton and algae to crustaceans and fish. researchgate.net Crustaceans, for example, can metabolize dietary carotenoids like β-carotene into various other forms, including astaxanthin. researchgate.net The detection of isocryptoxanthin in an animal system like the zebrafish egg underscores the dietary transfer of this specific carotenoid. biologists.com
Table 2: Summary of this compound Occurrence
| Kingdom | Organism/System | Tissue/Location | Reference(s) |
|---|---|---|---|
| Bacteria | Synechococcus elongatus | Photosystem I pigment-protein complexes | google.com |
| Fungi | Xanthophyllomyces dendrorhous (engineered) | Cells | nih.gov |
| Plantae | Adonis aestivalis | Flower petals | nih.gov |
| Animalia | Danio rerio (Zebrafish) | Egg yolk | biologists.com |
Identification in Marine Organisms, including Fish and Echinoderms
This compound has been identified in a variety of marine invertebrates. For instance, it is found in the polychaete Sabella penicillus, alongside other carotenoids like β-carotene, echinenone, and canthaxanthin (B1668269). cambridge.org This suggests a potential metabolic pathway where β-carotene is converted into canthaxanthin, with isocryptoxanthin acting as an intermediate. cambridge.org
Among echinoderms, sea urchins are notable for their carotenoid content. While echinenone is often the major carotenoid in their gonads, isocryptoxanthin has also been reported. nih.govresearchgate.netcore.ac.uk For example, in the sea urchin Heliocidaris erythrogramma, it is suggested that β-echinenone may be derived from α-isocryptoxanthin, which in turn is derived from dietary sources. frdc.com.au Similarly, in the sea urchin Pseudocentrotus depressus, β-echinenone is thought to be formed from β-carotene via β-isocryptoxanthin. frdc.com.auresearchgate.net The presence of isocryptoxanthin has also been noted in the ovaries and eggs of the sea urchin Strongylocentrotus droebachiensis. core.ac.uk
Holothurians, or sea cucumbers, also accumulate carotenoids obtained from their diet of organic matter and phytoplankton. soton.ac.uk While specific data on this compound in many fish species is limited in the provided search results, the general understanding is that fish acquire carotenoids through their diet, which can include smaller organisms that have consumed carotenoid-producing phytoplankton. researchgate.net
Table 1: Documented Occurrence of Isocryptoxanthin in Marine Organisms
| Organism Group | Species | Tissue/Location | Associated Carotenoids | Reference(s) |
| Polychaetes | Sabella penicillus | - | β-carotene, echinenone, canthaxanthin | cambridge.org |
| Echinoderms | Strongylocentrotus droebachiensis | Ovaries, Eggs | β-echinenone, β-carotene, zeaxanthin (B1683548) | core.ac.uk |
| Echinoderms | Pseudocentrotus depressus | - | β-echinenone, β-carotene | frdc.com.auresearchgate.net |
| Echinoderms | Heliocidaris erythrogramma | - | α-isocryptoxanthin, β-echinenone | frdc.com.au |
| Echinoderms | General | Gonads | β-echinenone, β-carotene | nih.govresearchgate.net |
Dietary Transfer and Accumulation in Animal Tissues
The journey of this compound through the marine food web begins with primary producers like phytoplankton. soton.ac.uk These microorganisms synthesize carotenoids, which are then consumed by primary consumers. Animals at higher trophic levels acquire these carotenoids by feeding on organisms from lower levels. core.ac.uk
In many marine invertebrates, dietary carotenoids such as β-carotene are metabolized into other forms. A key metabolic conversion is the oxidation of β-carotene to echinenone, with β-isocryptoxanthin serving as an intermediate. researchgate.netresearchgate.net This process has been observed in sea urchins, where dietary β-carotene is transformed in the gut and the resulting echinenone is stored in the gonads. researchgate.netcore.ac.uk
The accumulation of carotenoids, including this compound and its metabolic products, is often concentrated in specific tissues where they serve important biological functions. In sea urchins, for instance, the gonads are a primary site of carotenoid deposition, influencing their color, which is a significant quality factor for the seafood market. researchgate.netresearchgate.net Studies on the Mongolian gerbil, a model for human carotenoid metabolism, have shown that β-cryptoxanthin is stored in various tissues, with the liver being a major storage site, along with adipose tissue and blood. nih.gov While this is a terrestrial model, it suggests that once absorbed, cryptoxanthins can be widely distributed throughout the body. nih.gov
Table 2: Dietary Transfer and Metabolic Fate of related Carotenoids in Marine Animals
| Organism | Dietary Precursor | Metabolic Intermediate | Final Product(s) | Tissue of Accumulation | Reference(s) |
| Sea Urchins | β-carotene | β-isocryptoxanthin | Echinenone | Gonads | researchgate.netresearchgate.netcore.ac.uk |
| Polychaetes (Sabella penicillus) | β-carotene | Isocryptoxanthin | Canthaxanthin | - | cambridge.org |
Ecological Significance of this compound in Food Webs
The transfer of carotenoids like this compound through the food web has significant ecological implications. These pigments are not merely for coloration; they play vital roles in the health and reproduction of marine animals. core.ac.uksoton.ac.uk
In echinoderms, carotenoids accumulated in the gonads are crucial for reproductive success. soton.ac.uk For example, in sea urchins, supplementation with β-carotene, which is metabolized via β-isocryptoxanthin to echinenone, has been shown to enhance reproduction and larval survival. nih.gov The presence and concentration of these compounds can directly impact the fitness of a species and, by extension, the population dynamics within the ecosystem.
The accumulation of specific carotenoids in organisms also serves as a biochemical indicator of dietary patterns and trophic links. By analyzing the carotenoid profile of an animal, scientists can infer its food sources. core.ac.uk For example, the carotenoid composition in sea urchins can reflect the type of algae they have consumed. scholarena.com This makes carotenoids, including this compound, valuable tools for studying marine food web structures and the flow of energy and nutrients through different trophic levels. soton.ac.uk
Metabolic Transformations of 4r Beta Isocryptoxanthin in Biological Models Non Human
Absorption Mechanisms in Animal Models (e.g., Mongolian Gerbil, Ferret, Mouse)
The absorption of (4R)-beta-isocryptoxanthin from the diet into the intestinal cells of animal models is a critical first step for its systemic availability. This process is governed by both concentration-dependent mechanisms and the involvement of specific protein transporters. nih.gov Studies in animal models such as the Mongolian gerbil and the mouse have been instrumental in clarifying these pathways. nih.govnih.gov The Mongolian gerbil, in particular, is considered an excellent small animal model for human carotenoid digestion and metabolism. nih.govnih.gov
Facilitative Transport and Passive Diffusion Mechanisms
The uptake of beta-isocryptoxanthin by intestinal enterocytes appears to occur through a dual-mechanism model. nih.gov At low, physiological concentrations, its absorption is primarily mediated by a saturable, protein-facilitated transport system. nih.gov However, when present at high, pharmacological doses, this active transport is supplemented by passive diffusion, a non-saturable process where the carotenoid moves across the cell membrane down its concentration gradient. nih.gov This dual-mode absorption allows for efficient uptake across a wide range of dietary intakes.
Role of Scavenger Receptor Class B Type 1 (SR-B1) and Other Transporters
Central to the facilitative transport of beta-isocryptoxanthin is the Scavenger Receptor Class B Type 1 (SR-B1). nih.govnih.gov SR-B1 is a multi-functional membrane protein that facilitates the uptake of various lipids, including cholesterol and fat-soluble vitamins. nih.gov Research indicates that SR-B1 plays a significant role in the intestinal absorption of carotenoids. nih.govwustl.edu Studies have shown that SR-B1 preferentially facilitates the absorption of xanthophylls, such as beta-isocryptoxanthin and lutein (B1675518), over carotenes like beta-carotene (B85742). nih.gov This preferential uptake may contribute to the observed higher bioavailability of beta-isocryptoxanthin compared to other provitamin A carotenoids. nih.gov In addition to SR-B1, other transporters like Cluster Determinant 36 (CD36) have also been implicated in the intestinal uptake of carotenoids. nih.govresearchgate.net
Table 1: Key Transporters in this compound Absorption in Animal Models
| Transporter | Animal Model | Function in Absorption | Reference |
|---|---|---|---|
| Scavenger Receptor Class B Type 1 (SR-B1) | Mouse, Gerbil | Facilitates the primary uptake of beta-isocryptoxanthin and other xanthophylls into intestinal cells. | nih.govnih.gov |
| Cluster Determinant 36 (CD36) | General Animal Models | Implicated in the cellular uptake of carotenoids alongside SR-B1. | nih.govresearchgate.net |
Enzymatic Cleavage and Further Biotransformation
Once absorbed, this compound can undergo enzymatic cleavage to form vitamin A (retinol) and other metabolites. This biotransformation is primarily carried out by two key enzymes: beta-carotene oxygenase 1 (BCO1) and beta-carotene oxygenase 2 (BCO2). nih.govnih.gov
Role of Beta-Carotene Oxygenase 1 (BCO1)
Beta-carotene oxygenase 1 (BCO1) is a cytosolic enzyme that performs the symmetric cleavage of provitamin A carotenoids at the central 15,15' double bond. nih.govuniprot.org For an asymmetric carotenoid like beta-isocryptoxanthin, which possesses one beta-ionone (B89335) ring, BCO1 can cleave it to yield one molecule of retinal (a precursor to retinol). researchgate.net This conversion is a critical step in providing vitamin A activity from dietary sources. nih.gov Studies in mice have shown that BCO1 directly interacts with cellular membranes to extract its substrate for the production of retinoids. nih.gov The expression of BCO1 is controlled by the intestine-specific transcription factor ISX, which is a master regulator of vitamin A production. nih.gov
Role of Beta-Carotene Oxygenase 2 (BCO2) and Its Impact on Accumulation
Beta-carotene oxygenase 2 (BCO2) is a mitochondrial enzyme that performs an asymmetric, or eccentric, cleavage of carotenoids at the 9',10' double bond. nih.govnih.gov This enzyme has a broad substrate specificity. nih.gov For asymmetric carotenoids like beta-isocryptoxanthin, a proposed mechanism involves a stepwise cleavage, with BCO2 acting first, followed by BCO1. nih.govnih.gov This sequential action could serve to tailor the carotenoid for vitamin A synthesis. nih.govnih.gov The activity of BCO2 can therefore influence the amount of intact beta-isocryptoxanthin that accumulates in tissues versus the amount that is converted into smaller metabolites. The interplay between BCO1 and BCO2 is thus a key determinant of the metabolic fate and tissue storage of beta-isocryptoxanthin.
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Location | Cleavage Type | Function | Reference |
|---|---|---|---|---|
| Beta-Carotene Oxygenase 1 (BCO1) | Cytosol | Symmetric (15,15') | Cleaves beta-isocryptoxanthin to produce retinal (Vitamin A). | nih.govuniprot.orgresearchgate.net |
| Beta-Carotene Oxygenase 2 (BCO2) | Mitochondria | Asymmetric (9',10') | Performs initial eccentric cleavage, potentially preparing the molecule for further processing by BCO1. | nih.govnih.govnih.gov |
Tissue-Specific Distribution and Storage in Animal Models
Following absorption and potential metabolism in the intestine, intact this compound and its metabolites are transported via the bloodstream to various tissues for storage and utilization. Studies in Mongolian gerbils have provided significant insights into its distribution. nih.gov
In a study where Mongolian gerbils were fed diets containing beta-cryptoxanthin (B190861), the carotenoid was detected in the whole blood and in 12 out of 14 tissues analyzed. nih.gov The liver was identified as a major storage site, with concentrations of beta-cryptoxanthin increasing significantly with higher dietary intake. nih.gov Besides the liver, beta-cryptoxanthin was also found in intestinal tissues, although concentration increases in the intestine were only observed at the highest intake level. nih.gov The widespread distribution across numerous tissues suggests that beta-isocryptoxanthin may have diverse physiological functions throughout the body. nih.gov
Table 3: Tissue Distribution of Beta-Isocryptoxanthin in the Mongolian Gerbil
| Tissue/Fluid | Detected? | Key Findings | Reference |
|---|---|---|---|
| Whole Blood | Yes | Serves as the transport medium from the intestine to other tissues. | nih.gov |
| Liver | Yes | A primary site for storage; concentrations significantly increase with dietary intake. | nih.gov |
| Intestinal Tissues | Yes | Accumulation observed, particularly at higher intake levels. | nih.gov |
| Other Tissues (10 of 11 others analyzed) | Yes | Indicates widespread distribution and potential for broad physiological roles. | nih.gov |
Mechanisms of Biological Activity of 4r Beta Isocryptoxanthin in Non Human Systems
Antioxidant Activity and Oxidative Stress Response
The antioxidant capacity of (4R)-beta-isocryptoxanthin is a cornerstone of its biological function, enabling it to counteract the damaging effects of reactive oxygen species (ROS). This activity is manifested through several key mechanisms.
Singlet Oxygen Quenching Capacity
This compound is a highly effective quencher of singlet oxygen (¹O₂), a high-energy, reactive form of oxygen that can cause significant damage to biological molecules. The efficiency of a compound in deactivating singlet oxygen is often measured by its Singlet Oxygen Absorption Capacity (SOAC) value. Research has demonstrated that β-cryptoxanthin possesses a strong singlet oxygen quenching ability. carotenoiddb.jp Carotenoids, in general, are recognized as potent quenchers of singlet oxygen, a property attributed to their long chain of conjugated double bonds. nih.govmdpi.comnumberanalytics.com This structural feature allows them to absorb the energy from singlet oxygen and dissipate it as heat, thereby neutralizing its reactivity. nih.gov The quenching activity of carotenoids is significantly higher than that of other biological antioxidants like α-tocopherol. nih.gov
Free Radical Scavenging Mechanisms
This compound effectively scavenges free radicals, which are unstable molecules with unpaired electrons that can initiate damaging chain reactions. The mechanisms by which carotenoids scavenge free radicals include electron transfer, hydrogen abstraction, and radical addition. mdpi.com In the presence of free radicals, a carotenoid like β-cryptoxanthin can donate an electron to neutralize the radical, forming a carotenoid radical cation in the process. mdpi.comnih.gov This radical cation is relatively stable and can be regenerated by other antioxidants. numberanalytics.com The effectiveness of carotenoids as free radical scavengers is influenced by their chemical structure and the nature of the specific radical species. nih.gov For instance, studies on various carotenoids have shown that their scavenging rates vary depending on the type of radical they are interacting with. nih.gov
Protection against Oxidative Damage to Biomolecules (e.g., DNA) in in vitro and Animal Models
The antioxidant properties of this compound translate into the protection of vital biomolecules, such as DNA, from oxidative damage. In vitro studies using cell cultures have shown that β-cryptoxanthin can protect cells from DNA damage induced by oxidizing agents like hydrogen peroxide (H₂O₂) and photosensitizers. nih.gov Furthermore, β-cryptoxanthin not only prevents damage but also actively stimulates the repair of oxidized DNA. carotenoiddb.jpnih.gov It has been observed to enhance the rate of both strand break rejoining and the removal of oxidized purines through the base excision repair pathway. nih.gov In animal models, dietary supplementation with carotenoids has been shown to protect against oxidative damage. nih.gov For example, canthaxanthin (B1668269), a keto-carotenoid, has been shown to protect against protein oxidation and lipid peroxidation in Dietzia maris NITD and in vitro models. biotechnologia-journal.org
Modulation of Oxidative Stress Pathways in Model Organisms (e.g., Caenorhabditis elegans)
Studies using the nematode Caenorhabditis elegans as a model organism have provided in vivo evidence for the ability of β-cryptoxanthin to modulate oxidative stress response pathways. Supplementation with β-cryptoxanthin has been shown to increase the resistance of C. elegans to oxidative stress. mdpi.comnih.gov Transcriptomic analysis in these nematodes revealed that β-cryptoxanthin upregulates genes involved in the response to stress. mdpi.com This suggests that its protective effects are not solely due to direct scavenging of ROS but also involve the activation of endogenous antioxidant defense mechanisms. The transcription factor SKN-1/Nrf2, which is a key regulator of the oxidative stress response in C. elegans, is a likely target of this modulation. nih.gov
Anti-Inflammatory Properties
In addition to its antioxidant activities, this compound exhibits significant anti-inflammatory properties, primarily by modulating the expression of key signaling molecules involved in the inflammatory cascade.
Modulation of Gene Expression Related to Pro-Inflammatory Mediators (e.g., TNF, IL-1, IL-6)
This compound has been shown to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov In various in vitro and in vivo models, β-cryptoxanthin treatment has resulted in a significant reduction in the mRNA and protein levels of these inflammatory mediators. For instance, in a study using a rat model of light-induced retinal damage, β-cryptoxanthin supplementation modulated the levels of inflammatory markers IL-1β and IL-6. nih.gov Similarly, in human bronchial epithelial cells stimulated with lipopolysaccharide (LPS), β-cryptoxanthin inhibited the increased expression of IL-6 and TNF-α. mdpi.com The anti-inflammatory effects of carotenoids are often linked to their ability to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. mdpi.commdpi.comfrontiersin.org
Regulation of Key Signaling Pathways (e.g., NF-κB)
In non-human systems, this compound has been shown to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses. nih.gov Studies in murine models of intestinal inflammation have demonstrated that the inhibition of the NF-κB pathway can alleviate pathological conditions. nih.gov Specifically, the non-canonical NF-κB pathway, which involves the RelB:p52 heterodimer, has been implicated in exacerbating intestinal pathologies. nih.gov While direct studies on this compound are limited, research on the broader class of carotenoids, including β-carotene, has shown inhibition of the NF-κB pathway in models of intestinal inflammation. mdpi.com For instance, β-carotene supplementation has been found to down-regulate NF-κB and its target gene, inducible nitric oxide synthase (iNOS), in a model of hepatic fibrosis. mdpi.com Furthermore, β-cryptoxanthin has been observed to suppress lung inflammation by reducing nuclear NF-κB in murine models. nih.gov This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects.
Immunomodulatory Effects on Cellular Responses
This compound exhibits immunomodulatory effects on cellular responses in non-human systems. Carotenoids, as a class, are known to influence immune function. nih.govnih.gov For example, studies on the broader category of β-carotene have shown that it can modulate the immune response. mdpi.com Research on β-cryptoxanthin suggests it can strengthen the immune system. researchgate.net In crustaceans, carotenoids like β-carotene can be converted to astaxanthin (B1665798), which possesses immunomodulatory properties. researchgate.netresearchgate.net These compounds have been associated with enhanced immune responses and disease resistance in aquatic animals. researchgate.net The immunomodulatory actions of carotenoids are often linked to their antioxidant capabilities, which can protect immune cells from oxidative damage. researchgate.net
Effects on Cellular Metabolism and Homeostasis (Non-Human)
Influence on Adipose Tissue and Lipid Accumulation in Animal Models
Research in animal models indicates that this compound can influence adipose tissue and lipid accumulation. Oral intake of β-cryptoxanthin has been shown to reduce visceral fat. researchgate.net In high-fat diet-induced obese mice, β-cryptoxanthin treatment was found to reduce body fat gain. nih.gov This effect is associated with an increase in energy expenditure. nih.gov Mechanistically, β-cryptoxanthin has been shown to reduce intracellular lipid levels in 3T3-L1 preadipocyte cells. researchgate.net It appears to exert this effect by binding to and activating the retinoic acid receptor (RAR) family, which in turn down-regulates the expression of PPARγ, a key regulator of adipocyte differentiation. researchgate.net Other studies have also highlighted the role of various compounds in reducing lipid accumulation in animal models of obesity. nih.gov
Impact on Bone Health and Homeostasis in Cell Culture and Rodent Studies (e.g., osteoclast and osteoblast activity)
This compound has demonstrated a positive impact on bone health and homeostasis in in vitro and rodent studies. β-cryptoxanthin has been found to stimulate osteoblastic bone formation and inhibit osteoclastic bone resorption in vitro, leading to an increase in bone mass. nih.gov In osteoblastic MC3T3-E1 cells, β-cryptoxanthin enhanced cell proliferation and increased alkaline phosphatase activity and DNA content. nih.govmdpi.com It also stimulated the expression of insulin-like growth factor-I (IGF-I) and transforming growth factor-β1 (TGF-β1) mRNAs, which are important for bone growth. mdpi.com Furthermore, β-cryptoxanthin induced the mRNA expression of key factors for cell differentiation and mineralization, such as Runx2 and type I collagen. mdpi.com In ovariectomized mice, a model for postmenopausal osteoporosis, oral supplementation with β-cryptoxanthin significantly prevented bone loss. mdpi.com
Interactive Data Table: Effect of β-cryptoxanthin on Osteoblastic Cells
| Cell Line | Treatment | Duration | Observed Effects | Reference |
| MC3T3-E1 | β-cryptoxanthin (10⁻⁸ to 10⁻⁶ M) | 48 or 72 h | Increased cell proliferation, alkaline phosphatase activity, and DNA content. | nih.gov |
| MC3T3-E1 | β-cryptoxanthin | 3 days | Induced mRNA expression of Runx2, type I collagen, and alkaline phosphatase. | mdpi.com |
Modulation of Energy Metabolism in Model Organisms
In model organisms, this compound has been shown to modulate energy metabolism. In mice fed a high-fat diet, treatment with β-cryptoxanthin led to increased energy expenditure. nih.gov A key finding is the upregulation of uncoupling protein 1 (UCP1) expression in adipose tissues of these mice. nih.gov UCP1 is a crucial protein for thermogenesis, the process of heat production. The increased expression of UCP1 suggests that β-cryptoxanthin promotes energy dissipation as heat, which could contribute to the observed reduction in body fat. nih.gov The study further revealed that this effect is mediated through the retinoic acid receptor (RAR) pathway. nih.gov
Anticarcinogenic Mechanisms (in in vitro and Animal Models)
This compound has demonstrated anticarcinogenic mechanisms in various in vitro and animal models. Animal studies have indicated that β-cryptoxanthin can exert protective effects against the development of several types of cancer, including those of the lung, colon, and liver. nih.gov The proposed mechanisms are multifaceted. For instance, in a lung cancer murine model, β-cryptoxanthin supplementation was found to suppress cancer development by restoring the expression of retinoic acid receptor β (RARβ) and SIRT1, and by modulating the nicotinic acetylcholine (B1216132) receptors (nAChRs)/PI3K/Akt pathway. nih.gov In colon cancer models, β-cryptoxanthin treatment regulated the splicing of p73 RNA, leading to a decrease in the oncogenic truncated form, ΔNP73, thereby inhibiting cell proliferation. nih.gov In hepatic tumors, β-cryptoxanthin increased the levels of acetylated-p53, an active form of the tumor suppressor p53. nih.gov This, in turn, inhibited hypoxia-inducible factor-1α (HIF-1α) and lactate (B86563) dehydrogenase A (LDHA), while increasing the expression of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), ultimately suppressing hepatocellular carcinoma. nih.gov
Inhibition of Cell Proliferation and Induction of Apoptosis
In non-human systems, β-cryptoxanthin has demonstrated notable effects on controlling cell population growth by inhibiting proliferation and promoting apoptosis, or programmed cell death. These actions are fundamental to preventing the uncontrolled growth characteristic of cancer.
Research using various cell lines has shown that β-cryptoxanthin can halt the cell cycle and suppress proteins that drive cell division. In studies on immortalized human bronchial epithelial cells (BEAS-2B) and a non-small-cell lung cancer cell line (A549), β-cryptoxanthin inhibited growth in a dose-dependent manner. nih.gov This was achieved by decreasing the protein levels of cyclin D1 and cyclin E, which are crucial for cell cycle progression, and simultaneously increasing the cell cycle inhibitor p21. nih.gov The result was an accumulation of lung cancer cells in the G0/G1 phase of the cell cycle and a reduction of cells in the S phase, effectively halting their replication. nih.gov Similar anti-proliferative effects have been noted in colon cancer cells. nih.gov
Beyond just stopping proliferation, β-cryptoxanthin has been shown to induce apoptosis. In gastric and bladder cancer models in mice, it upregulates the tumor suppressor p53, leading to G0/G1 cell cycle arrest and apoptosis. nih.gov In hepatic tumors in mice, β-cryptoxanthin supplementation significantly increased the levels of acetylated-p53, the active form of this protein. nih.gov This activation led to a significant reduction in the anti-apoptosis marker, Bcl-xL. nih.gov Further studies have suggested that β-cryptoxanthin can trigger an increase in reactive oxygen species (ROS), which in turn damages nuclear DNA, activates cleaved caspase-3 proteins, and ultimately leads to apoptosis. nih.gov
Table 1: Effects of β-Cryptoxanthin on Cell Proliferation and Apoptosis in Non-Human Systems
| Cell Line/Model | System Type | Key Findings | Affected Molecules |
|---|---|---|---|
| A549 (non-small-cell lung cancer) | In Vitro | Inhibited growth; decreased number of cells in S phase. nih.gov | Cyclin D1, Cyclin E, p21 nih.gov |
| BEAS-2B (immortalized bronchial epithelial) | In Vitro | Inhibited growth in a dose-dependent manner. nih.gov | Cyclin D1, Cyclin E, p21, RARβ nih.gov |
| Mouse Model (Bladder Cancer) | In Vivo | Reduced incidence of preneoplastic and neoplastic regions. nih.gov | Cyclin D1 nih.gov |
| Mouse Model (Colon Cancer) | In Vivo | Inhibited cell proliferation. nih.gov | ΔNP73 (oncogenic truncated p73) nih.gov |
| Mouse Model (Gastric Cancer) | In Vivo | Induced G0/G1 cell cycle arrest and apoptosis. nih.gov | p53 nih.gov |
| Mouse Model (Hepatic Cancer) | In Vivo | Suppressed tumor development; reduced anti-apoptosis marker. nih.gov | Acetylated-p53, Cyclin D1, Bcl-xL nih.gov |
Interaction with Cellular Signaling Pathways
The ability of β-cryptoxanthin to inhibit cell proliferation and induce apoptosis is rooted in its interaction with complex cellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to the nucleus to control fundamental cellular processes.
A primary target of β-cryptoxanthin is the PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) signaling pathway . This pathway is crucial for cell growth, survival, and proliferation. youtube.com Studies have shown that β-cryptoxanthin can inhibit the α7-nicotinic acetylcholine receptor (α7-nAChR), which is often overproduced in lung tissue upon exposure to nicotine-derived carcinogens. nih.govtufts.edu By inhibiting this receptor, β-cryptoxanthin effectively suppresses the downstream α7-nAChR/PI3K/Akt signaling pathway. nih.govnih.gov This action has been shown to reduce cell migration and invasion in α7-nAChR positive cancer cells and suppress lung tumorigenesis in mice. nih.govnih.gov
β-cryptoxanthin also modulates the NF-κB (Nuclear factor kappa B) signaling pathway . NF-κB plays a significant role in promoting inflammation, cell survival, and proliferation. nih.gov In ferret models exposed to cigarette smoke, β-cryptoxanthin supplementation was found to reduce the protein expression levels of inflammation markers, including NF-κB. nih.gov This suggests that β-cryptoxanthin can exert protective effects by regulating the NF-κB pathway. nih.gov
The MAPK (Mitogen-activated protein kinase) pathway is another network influenced by carotenoids. researchgate.netnih.gov This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. nih.gov Research indicates that β-cryptoxanthin can inhibit the phosphorylation of Erk1/2, a key downstream molecule in the MAPK pathway that is directly linked to the α7-nAChR. nih.gov
Furthermore, β-cryptoxanthin has been identified as a novel natural ligand for the Retinoic Acid Receptor (RAR) . nih.gov It can up-regulate the expression of RARβ and activate retinoic acid response elements (RARE), which are involved in controlling cell growth and differentiation. nih.govnih.gov This activation of the retinoid signaling pathway is another mechanism through which β-cryptoxanthin may exert its anti-proliferative effects. nih.gov
Table 2: Interaction of β-Cryptoxanthin with Cellular Signaling Pathways in Non-Human Systems
| Signaling Pathway | Model System | Observed Effect | Key Molecular Interactions |
|---|---|---|---|
| PI3K/Akt Pathway | Lung Cancer Cells (in vitro); Mouse Models (in vivo) | Inhibition of cell migration, invasion, and tumorigenesis. nih.govnih.gov | Downregulation of α7-nAChR; suppression of PI3K-mediated phosphorylation. nih.gov |
| NF-κB Pathway | Ferret Model (in vivo) | Reduction of inflammation markers. nih.gov | Reduced nuclear NF-κB and AP-1 protein expression. nih.gov |
| MAPK Pathway | Lung Cancer Cells (in vitro) | Inhibition of a downstream signaling molecule. nih.gov | Inhibition of Erk1/2 phosphorylation. nih.gov |
| Retinoid Signaling (RAR) | Lung Cancer Cells (in vitro) | Suppression of cell growth. nih.govnih.gov | Upregulation of RARβ expression; transactivation of RARE. nih.gov |
| p53 Pathway | Mouse Models (in vivo) | Suppression of tumor development. nih.gov | Increased levels of acetylated-p53 (active form). nih.gov |
Advanced Analytical Methodologies for 4r Beta Isocryptoxanthin Research
Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful non-destructive means to analyze the molecular characteristics of (4R)-beta-isocryptoxanthin.
Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an essential tool for discriminating between the enantiomers of chiral molecules like beta-isocryptoxanthin. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is directly related to the molecule's three-dimensional structure.
A straightforward method for the chiral discrimination of (4R)- and (4S)-beta-isocryptoxanthin has been developed using a conformationally insensitive CD band, which is identified through quantum chemical calculations. researchgate.net This approach overcomes the complexities arising from the various conformational isomers present in solution. researchgate.net The absolute configuration of many natural carotenoids, including beta-isocryptoxanthin, has been established using a combination of optical rotatory dispersion and circular dichroism. zu.edu.pk
The analysis of CD spectra for (4R)- and (4S)-beta-isocryptoxanthin and their benzoate (B1203000) derivatives has been performed using time-dependent density functional theory (TD-DFT). jst.go.jp Research has demonstrated that the CD spectra of binaphthyl derivatives of related sterols show bisignate curves that correlate with the absolute stereogenic center. researchgate.net This highlights the utility of induced CD in determining absolute configurations. researchgate.net
Key Research Findings from CD Spectroscopy:
| Parameter | Observation | Reference |
| Chiral Discrimination | A conformationally insensitive CD band allows for straightforward discrimination between (4R)- and (4S)-enantiomers. | researchgate.net |
| Absolute Configuration | The absolute configuration of beta-isocryptoxanthin has been established through CD and optical rotatory dispersion. | zu.edu.pk |
| Theoretical Analysis | TD-DFT calculations have been used to analyze the CD spectra of (4R)- and (4S)-beta-isocryptoxanthin and their benzoates. | jst.go.jp |
| Induced CD | Binaphthyl derivatives can induce CD signals that are indicative of the absolute configuration of related chiral molecules. | researchgate.net |
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a fundamental technique for the quantification of carotenoids, including this compound. cirad.fr This method is based on the principle that carotenoids absorb light in the visible region of the electromagnetic spectrum due to their conjugated polyene systems. cirad.fr
The characteristic three-peak absorption spectrum of carotenoids between 400 and 500 nm allows for their detection and quantification. cirad.fr For this compound, the maximum absorption wavelengths (λmax) in diethyl ether are observed at approximately 425 nm (shoulder), 454.8 nm, and 482.9 nm. researchgate.net In n-hexane, the λmax values are slightly different, appearing at 425 nm, 446 nm, and 477 nm. lipidbank.jp
While UV-Vis spectrophotometry is a rapid and cost-effective method, its application for quantifying individual carotenoids in a mixture can be challenging due to overlapping spectra. cirad.fr However, when coupled with techniques like multivariate curve resolution, it can provide reliable quantification of carotenoids in various matrices. cirad.fr The detection wavelength for the analysis of beta-cryptoxanthin (B190861) in complex mixtures using HPLC is often set at 450 nm. mdpi.com
UV-Visible Absorption Maxima for this compound:
| Solvent | λmax (nm) | Reference |
| Diethyl ether | 425 (shoulder), 454.8, 482.9 | researchgate.net |
| n-Hexane | 425, 446, 477 | lipidbank.jp |
Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy, encompassing Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) techniques, provides valuable information about the functional groups and molecular vibrations within this compound. trees4future.eu
FTIR Spectroscopy examines the vibrations of molecules in the mid-infrared region. trees4future.eu The resulting spectrum is a unique molecular fingerprint, with specific bands corresponding to the stretching and bending of chemical bonds. For carotenoids, characteristic IR bands include those for C-H, C=C, and C-O functional groups. researchgate.net For instance, FTIR spectra of carotenoids show prominent bands related to the conjugated C=C absorptions. researchgate.net The region between 3050–2800 cm⁻¹ in an FTIR spectrum is particularly useful as it reflects changes in lipid content, with peaks around 2851 cm⁻¹ and 2922 cm⁻¹ assigned to the stretching of methylene (B1212753) (CH₂) groups. nih.gov
NIR Spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations that occur in the near-infrared region. trees4future.eu While NIR spectra are generally broader and less defined than FTIR spectra, they offer advantages in terms of sample penetration and minimal sample preparation. trees4future.euoatext.com NIR spectroscopy has shown potential for predicting the concentration of carotenoids like β-cryptoxanthin in complex samples such as milk, with reasonable accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of carotenoids, including this compound. zu.edu.pkntnu.no By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Raman Resonance Spectroscopy
Raman Resonance Spectroscopy is a highly sensitive technique for the selective detection and characterization of carotenoids. mdpi.com By using an excitation wavelength that falls within the electronic absorption band of the carotenoid, the Raman signal is significantly enhanced, allowing for the detection of very low concentrations. spectroscopyonline.com
The Raman spectrum of a carotenoid is dominated by three main peaks: the ν1 band (C=C stretching) around 1520 cm⁻¹, the ν2 band (C-C stretching) around 1160 cm⁻¹, and the ν3 band (C-H in-plane rocking) around 1000 cm⁻¹. mdpi.comresearchgate.net The exact position of the ν1 band is sensitive to the length of the conjugated polyene chain. spectroscopyonline.com This characteristic spectral signature makes Raman spectroscopy a powerful tool for identifying carotenoids in complex biological matrices. mdpi.com
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as natural extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for carotenoid analysis. mdpi.comresearchgate.net Reversed-phase HPLC, utilizing a C18 or C30 stationary phase, is commonly employed for separating carotenoids based on their polarity. mdpi.comnih.gov A gradient elution system with a mixture of solvents, such as acetonitrile, methanol (B129727), and water, is often used to achieve optimal separation of various carotenoids, including beta-cryptoxanthin. mdpi.comnih.gov
The separation of (4R)- and (4S)-beta-isocryptoxanthin enantiomers requires a chiral stationary phase. For example, the separation of the two enantiomers from a racemic mixture has been successfully achieved using a Chiralcel OD column after converting them to their monobenzoate derivatives. jst.go.jp
Detection in HPLC is typically performed using a Photo-Diode Array (PDA) detector, which provides spectral information for each separated peak, aiding in identification and purity assessment. mdpi.com The isosbestic wavelength approach can be used to accurately quantify the total amount of a carotenoid, including its various isomers, in a single run. nih.gov
Typical HPLC Parameters for Carotenoid Analysis:
| Parameter | Description | Reference |
| Column | Reversed-phase C18 or C30 | mdpi.comnih.gov |
| Mobile Phase | Gradient of acetonitrile, methanol, water, and sometimes tert-butyl methyl ether | mdpi.comnih.gov |
| Detector | Photo-Diode Array (PDA) | mdpi.com |
| Detection Wavelength | Typically around 450 nm for beta-cryptoxanthin | mdpi.com |
| Chiral Separation | Chiralcel OD column for enantiomer separation | jst.go.jp |
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the analysis of carotenoids, including this compound. mdpi.comservice.gov.uk This method allows for the effective separation and quantification of various carotenoids present in a sample. nih.gov
Reversed-phase HPLC is a popular choice, often utilizing C18 or C30 stationary phases. C30 columns are particularly well-suited for separating the non-polar this compound from other carotenoids due to their increased shape selectivity. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of organic solvents, such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE), often with a small amount of water. A gradient elution, where the solvent composition is changed over the course of the analysis, is frequently employed to achieve optimal separation of a wide range of carotenoids with varying polarities. rsc.orgnih.gov
The PDA detector continuously records the UV-Vis absorption spectrum of the eluting compounds. This is crucial for the identification of carotenoids, as they exhibit characteristic absorption maxima in the 400-500 nm range. researchgate.net For instance, a common detection wavelength used for the simultaneous determination of several carotenoids, including β-cryptoxanthin, is 450 nm. nih.govnih.gov The spectral data, combined with the retention time, provides a high degree of confidence in the identification of the target analyte.
| Parameter | Typical Conditions for Carotenoid Analysis |
| Column | C30 or C18 reversed-phase |
| Mobile Phase | Gradients of Methanol, Acetonitrile, MTBE, Water |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at ~450 nm |
| Column Temperature | 30°C |
This table presents typical parameters for the HPLC-PDA analysis of carotenoids. Specific conditions may vary depending on the sample matrix and the specific carotenoids of interest.
Supercritical Fluid Chromatography (SFC) for Enhanced Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for the separation of carotenoids. mdpi.comwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgshimadzu.com This technique offers several advantages, including faster separations and reduced consumption of organic solvents. chromatographyonline.com
SFC is particularly adept at separating isomers, making it a valuable tool for distinguishing this compound from its stereoisomers. nih.gov The separation can be optimized by adjusting parameters such as pressure, temperature, and the composition of the mobile phase, which often includes a small amount of an organic modifier like methanol or ethanol (B145695). chromatographyonline.comthieme-connect.de The use of chiral stationary phases in SFC can further enhance the separation of enantiomers.
The low viscosity and high diffusivity of supercritical fluids lead to high chromatographic efficiency and allow for the use of higher flow rates without a significant loss in resolution. chromatographyonline.com This translates to shorter analysis times compared to traditional HPLC methods. nih.gov SFC can be coupled with various detectors, including PDA and mass spectrometry, for comprehensive analysis. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Metabolites
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the identification and quantification of this compound and its metabolites in complex biological samples. nih.gov This technique is essential for understanding the metabolic fate of this carotenoid in the body.
After separation by LC, the analytes are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and then introduced into the mass spectrometer. nih.govresearchgate.net The first quadrupole of the tandem mass spectrometer selects the precursor ion (the molecular ion of the compound of interest). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second quadrupole. nih.gov This process, known as selected reaction monitoring (SRM), is highly specific and allows for the accurate quantification of the target analyte even at very low concentrations. nih.govnih.gov
LC-MS/MS is particularly useful for distinguishing between different metabolites that may have similar chromatographic properties but different masses or fragmentation patterns. globalscienceresearchjournals.org This level of specificity is crucial for elucidating the metabolic pathways of this compound.
| Analytical Technique | Key Advantages for this compound Analysis |
| HPLC-PDA | Robust and reliable for quantification and initial identification based on retention time and UV-Vis spectra. mdpi.comnih.gov |
| SFC | Excellent for separating isomers, faster analysis times, and reduced organic solvent consumption. nih.govnih.gov |
| LC-MS/MS | High sensitivity and specificity for identifying and quantifying metabolites in complex biological matrices. nih.gov |
| LC-NMR | Provides unequivocal structural elucidation of isomers without the need for reference compounds. researchgate.netresearchgate.net |
This table summarizes the key advantages of different analytical techniques for the study of this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
For the unambiguous structural elucidation of carotenoid stereoisomers like this compound, liquid chromatography-nuclear magnetic resonance (LC-NMR) is an exceptionally powerful tool. researchgate.netresearchgate.net While other techniques can provide strong evidence for identification, LC-NMR offers direct and definitive structural information. nih.govsemanticscholar.org
In an LC-NMR system, the eluent from the HPLC column flows directly into an NMR spectrometer. semanticscholar.orgmdpi.com This allows for the acquisition of NMR spectra of the separated compounds in real-time. slideshare.netnumberanalytics.com This is particularly advantageous for identifying isomers, which often have very similar chromatographic and mass spectrometric properties but distinct NMR spectra. researchgate.netresearchgate.net
Although less sensitive than mass spectrometry, the detailed structural information provided by NMR is invaluable for confirming the identity of novel metabolites or for distinguishing between closely related isomers. nih.govnih.gov The development of new solvent systems and advancements in NMR technology have improved the feasibility and application of LC-NMR in natural product research. nih.gov
Sample Preparation and Extraction Methodologies for Diverse Biological Matrices
The accurate analysis of this compound begins with effective sample preparation and extraction from various biological matrices, such as plasma, tissues, and foods. service.gov.uk The primary goal is to isolate the carotenoid from interfering substances like lipids and proteins while minimizing degradation and isomerization. researchgate.net
A common first step for aqueous samples like plasma is protein precipitation, often achieved by adding a water-miscible organic solvent such as ethanol or acetone. nih.gov This is followed by liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a mixture of solvents to selectively extract the carotenoids. nih.gov To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) are often added to the extraction solvents. researchgate.net
For solid samples, such as tissues or foods, homogenization or grinding is necessary to disrupt the cell structure and improve extraction efficiency. mdpi.com Saponification, a process involving treatment with a strong base like potassium hydroxide, is often employed to hydrolyze triglycerides and carotenoid esters, which can interfere with chromatographic analysis. mdpi.comnih.gov However, care must be taken as saponification can also lead to the degradation of some carotenoids. nih.gov
The choice of extraction method and solvents depends on the nature of the sample matrix and the specific analytical technique to be used. mdpi.comservice.gov.uk For instance, supercritical fluid extraction (SFE) is a "green" alternative that uses supercritical CO2 for extraction, reducing the need for organic solvents. mdpi.com
Advanced Computational and Quantum Chemical Approaches for Stereochemical Studies
Computational and quantum chemical methods are increasingly being used to complement experimental studies of carotenoid stereochemistry. nih.gov These approaches provide valuable insights into the three-dimensional structures and electronic properties of molecules like this compound.
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict various molecular properties, including UV-Vis spectra and circular dichroism (CD) spectra. eurekalert.orgmdpi.com By calculating the theoretical spectra of different stereoisomers, researchers can compare them with experimental data to help determine the absolute configuration of the molecule. researchgate.net
These computational methods can also be used to study the conformational landscape of carotenoids, identifying the most stable conformers in solution. researchgate.net This information is crucial for understanding the relationship between the structure of this compound and its biological activity. nih.gov Quantum chemical calculations can also predict response factors for different isomers, which can improve the accuracy of quantitative analysis by HPLC. nih.goveurekalert.org The integration of these computational approaches with experimental data provides a more complete understanding of the stereochemical properties of this compound. researchgate.net
Biotechnological Production and Metabolic Engineering of 4r Beta Isocryptoxanthin
Microbial Fermentation Systems for Carotenoid Production
Microbial fermentation is an attractive method for producing natural carotenoids, avoiding the environmental and health concerns associated with chemical synthesis and the low yields from plant extraction. nih.govnih.gov Various microorganisms, including yeast and bacteria, have been engineered to serve as cellular factories for carotenoids. mdpi.comresearchgate.net While β-carotene and astaxanthin (B1665798) are already produced industrially via microbial fermentation, processes for β-cryptoxanthin are still under development, largely due to the challenge of identifying enzymes that halt the conversion process at the desired molecule without proceeding to zeaxanthin (B1683548). nih.govmdpi.com
The oleaginous yeast Yarrowia lipolytica has become a favored host for producing lipophilic molecules like carotenoids. nih.govfrontiersin.org Its natural ability to produce and accumulate large quantities of lipids is advantageous because lipids and carotenoids share the same precursor, acetyl-CoA. nih.govfrontiersin.org Engineering Y. lipolytica to enhance lipogenesis can increase the metabolic flux towards the mevalonate (B85504) pathway, which is crucial for carotenoid biosynthesis. nih.govfrontiersin.org Strains of Y. lipolytica have been successfully engineered to produce β-carotene, lycopene (B16060), zeaxanthin, and astaxanthin. google.comnih.gov The production of β-cryptoxanthin has also been achieved in this host, representing a significant step towards industrial-scale fermentation. nih.govnih.gov
Besides yeast, bacterial systems are also being explored. Escherichia coli is a common host for the heterologous expression of carotenoid biosynthesis pathways. frontiersin.orgfrontiersin.org Studies have demonstrated the production of β-cryptoxanthin in E. coli by expressing specific enzymes. nih.gov Other bacteria, such as Flavobacterium lutescens and Kocuria sediminis, have been identified as natural producers of β-cryptoxanthin, offering alternative platforms for production optimization. nih.govmdpi.com
A primary obstacle in the microbial production of β-cryptoxanthin is the activity of β-carotene hydroxylase (BCH). This enzyme, typically encoded by the crtZ gene, naturally converts β-carotene first to β-cryptoxanthin and then further hydroxylates it to produce zeaxanthin. mdpi.comresearchgate.net The key to exclusive β-cryptoxanthin production is finding or engineering a BCH that performs only the first hydroxylation step.
Recent research has focused on screening various BCH enzymes for this specific activity. In one comprehensive study, 22 different β-carotene hydroxylases were screened, leading to the identification of eight novel enzymes with hydroxylating activity. nih.govnih.gov Among these, two were found to produce only β-cryptoxanthin without further conversion to zeaxanthin. nih.govnih.gov A particularly effective enzyme was the β-carotene hydroxylase from the bacterium Chondromyces crocatus (CcBCH). nih.gov Introducing this enzyme into an engineered Y. lipolytica strain resulted in a titer of 24 ± 6 mg/L of solely β-cryptoxanthin, the highest reported for this yeast to date. nih.gov In plants, different BCH enzymes, such as CsBCH1 and CsBCH2 in citrus, also catalyze the hydroxylation of β-carotene to β-cryptoxanthin. nih.gov
| Enzyme Source | Host Organism | Primary Product(s) | Reported Titer | Reference |
|---|---|---|---|---|
| Chondromyces crocatus (CcBCH) | Yarrowia lipolytica | β-Cryptoxanthin (solely) | 24 ± 6 mg/L | nih.gov |
| Screen of 22 BCHs | Yarrowia lipolytica | Identified 2 enzymes producing only β-cryptoxanthin | Not specified for all | nih.govnih.gov |
| Screen of 22 BCHs | Yarrowia lipolytica | Identified 6 enzymes producing zeaxanthin | Up to 412 ± 34 mg/L (zeaxanthin) | nih.gov |
| Citrus unshiu (CsBCH2) | E. coli | β-Cryptoxanthin | Not specified | nih.gov |
Utilization of Engineered Yeast (e.g., Yarrowia lipolytica) and Bacterial Strains
Strategies for Enhanced Biosynthesis and Yield Optimization
To make microbial fermentation commercially viable, strategies to enhance the yield of (4R)-beta-isocryptoxanthin are essential. These approaches involve genetic modifications to the host organism and precise control over its growth environment.
A common strategy to boost the production of a target metabolite is to overexpress the genes encoding key enzymes in its biosynthetic pathway. mdpi.com For carotenoids, this often begins with increasing the supply of precursors. The carotenoid pathway starts with acetyl-CoA, which is converted through the mevalonate pathway to intermediates like geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov
| Host Organism | Genetic Modification | Effect | Product | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Overexpression of hexokinase (Hxk) and hydroxymethylglutaryl-CoA synthase (Erg13) | Increased precursor supply | β-Carotene | frontiersin.org |
| Xanthophyllomyces dendrorhous | Overexpression of crtYB gene (phytoene synthase/lycopene cyclase) | Increased total carotenoid content | β-Carotene, Echinone | nih.gov |
| Dunaliella salina | Overexpression of endogenous PSY gene | Up to 7.2-fold increase in β-carotene content | β-Carotene, Lutein (B1675518) | mdpi.com |
| Yarrowia lipolytica | Targeting BCH to peroxisomes | 66% increase in titer | Zeaxanthin | nih.govnih.gov |
The efficiency of a metabolic pathway can be significantly improved by ensuring that enzymes are located in the same cellular compartment as their substrates. In Y. lipolytica, β-carotene is stored in lipid droplets, which are closely associated with the endoplasmic reticulum (ER) and peroxisomes. nih.gov Therefore, targeting the β-carotene hydroxylase (BCH) to these organelles can increase its access to the β-carotene substrate, enhancing the conversion rate. nih.govnih.gov
Studies have shown that targeting BCHs to the ER and peroxisomes increased zeaxanthin production by 54% and 66%, respectively, compared to expressing the untargeted enzyme. nih.gov This principle of spatial organization is directly applicable to optimizing β-cryptoxanthin production. nih.gov Furthermore, creating "crowding effects" by constructing scaffold-free multienzyme complexes can also boost yields. Using short peptide tags (RIDD and RIAD), researchers have brought enzymes into close proximity, which resulted in a 39% increase in zeaxanthin titer and a 28% increase in the conversion rate from β-carotene. nih.gov This strategy enhances the channeling of substrates between enzymes in the pathway.
In addition to genetic manipulation, optimizing the physical and chemical environment of the microbial culture is critical for maximizing product yield. mdpi.comresearchgate.net Key parameters include temperature, pH, agitation speed, and the composition of the fermentation medium (carbon and nitrogen sources). mdpi.com
For instance, in the production of pigments by Kocuria sediminis, the highest biomass yield (13.3 g/L) was achieved at 30°C, 130 rpm, and a pH of 6.5. mdpi.com However, the highest pigment yield was obtained under different conditions (38°C, 130 rpm, pH 6.0), indicating that conditions for optimal growth and optimal product formation can differ. mdpi.com Fed-batch fermentation is a common strategy used in bioreactors to maintain optimal nutrient levels and achieve high cell densities, leading to higher product titers. nih.gov For Y. lipolytica, fed-batch cultivation in a 5.0-L bioreactor, after optimizing the medium and process conditions, resulted in a β-carotene yield of 2.7 g/L. nih.gov Precise optimization of these factors is crucial for developing an economically feasible industrial process for this compound. nih.gov
Subcellular Localization and Crowding Effects on Enzyme Activity
Comparative Analysis of Natural Extraction vs. Biotechnological Synthesis
The commercial acquisition of this compound, like many valuable carotenoids, follows two primary pathways: direct extraction from natural botanical sources and de novo synthesis using metabolically engineered microorganisms. Each approach presents a distinct profile of advantages and challenges related to yield, purity, cost-effectiveness, scalability, and environmental impact. While natural extraction is the more traditional method, biotechnological production is emerging as a highly promising alternative poised to overcome many of the inherent limitations of agricultural sourcing. nih.gov
Natural Extraction of this compound
Natural this compound is found in a variety of yellow-to-orange colored fruits and vegetables. Notable sources include persimmons (Diospyros kaki), citrus fruits like Satsuma mandarin (Citrus unshiu), papaya (Carica papaya), and certain varieties of Capsicum. researchgate.netmdpi.com The compound typically exists in these plant matrices as fatty acid esters and must be liberated through a chemical process.
The extraction process generally involves several key stages:
Solvent Extraction: The raw plant material is treated with organic solvents, such as hexane (B92381), acetone, or ethanol (B145695), to isolate a crude extract containing a mixture of carotenoids and lipids. mdpi.com
Saponification: The crude extract undergoes saponification (alkaline hydrolysis) to cleave the ester bonds, releasing free this compound and other xanthophylls. google.comcambridge.org
Purification: The resulting mixture is highly complex. Achieving high purity requires extensive downstream processing, often involving multi-step column chromatography and crystallization, which can be intricate and not always commercially viable on a large scale. google.comfujifilm.com
Biotechnological Synthesis of this compound
Biotechnological production via microbial fermentation is being actively developed as a sustainable and scalable alternative. nih.govscirp.org This approach utilizes metabolically engineered microorganisms, such as the bacterium Escherichia coli or the oleaginous yeast Yarrowia lipolytica, to synthesize this compound from simple carbon sources like glucose. nih.govnih.gov
The core of this strategy involves engineering the carotenoid biosynthetic pathway within the microbial host. Typically, a strain capable of producing β-carotene is used as a chassis. Then, a gene encoding a β-carotene hydroxylase is introduced to catalyze the conversion of β-carotene into β-cryptoxanthin. nih.govasm.org
A central scientific challenge is controlling the hydroxylation reaction. Many β-carotene hydroxylases (like CrtZ) can perform di-hydroxylation, converting the desired β-cryptoxanthin intermediate further into zeaxanthin. nih.govresearchgate.net Therefore, a key focus of research is to identify or engineer enzymes that are highly specific for mono-hydroxylation. Recent breakthroughs include:
Engineering E. coli : By optimizing the activity of a specific P450 β-carotene monohydroxylase (CYP97H1) and its redox partners, researchers achieved a production titer of 2.7 mg/L of β-cryptoxanthin. nih.govacs.org
Engineering Y. lipolytica : A screening of 22 different β-carotene hydroxylases led to the discovery of two novel enzymes that produce only β-cryptoxanthin. By introducing one of these, from the bacterium Chondromyces crocatus, a titer of 24 ± 6 mg/L was achieved, marking the highest reported yield of sole β-cryptoxanthin in yeast to date. nih.gov
Natural Microbial Producers: Some bacteria, such as Kocuria marina, have been shown to naturally produce β-cryptoxanthin, with yields reaching up to 4.49 mg/L after optimization of fermentation conditions. researchgate.netmdpi.com
Biotechnological synthesis offers compelling advantages over natural extraction, including the potential for lower production costs through the use of inexpensive substrates, independence from agricultural and seasonal constraints, and greater scalability and process consistency. nih.gov However, the technology is still maturing, and current yields remain too low for industrially relevant commercial production. nih.govgoogle.com The downstream processing to separate the carotenoid from a complex fermentation broth also presents a challenge. researchgate.net
Comparative Summary
The choice between natural extraction and biotechnological synthesis for this compound production involves a trade-off between established methods and emerging technology.
Table 1: Qualitative Comparison of Production Methods for this compound
| Feature | Natural Extraction | Biotechnological Synthesis |
|---|---|---|
| Source Material | Fruits & Vegetables (e.g., Persimmon, Citrus) | Engineered Microorganisms (e.g., E. coli, Y. lipolytica) |
| Yield | Low (due to low concentration in source) nih.gov | Currently Low, but with high potential for improvement nih.govresearchgate.net |
| Purity | Requires complex, multi-step purification google.comfujifilm.com | Can be high if pathway is specific; mixtures are common nih.govresearchgate.net |
| Scalability | Low to Moderate (limited by agriculture) coherentmarketinsights.com | High (based on standard fermentation technology) nih.gov |
| Consistency | Low (dependent on season, crop quality) nih.govcoherentmarketinsights.com | High (controlled and repeatable process) nih.gov |
| Cost | High (driven by raw material and processing) coherentmarketinsights.com | Potentially Low (R&D costs currently high) nih.gov |
| Environmental Impact | Moderate to High (large solvent use) google.com | Low (potential use of waste streams as feedstock) nih.gov |
Table 2: Reported Production Yields of β-Cryptoxanthin
| Production Method | Organism/Source | Reported Yield/Concentration | Reference |
|---|---|---|---|
| Natural Extraction | Persimmon (Diospyros kaki) Peel Waste | 339 mg total carotenoids/g extract (β-cryptoxanthin was 49.2% of total) | mdpi.com |
| Natural Extraction | Capsicum Oleoresin | Final product with 75-98% purity (yield from raw material not specified) | google.com |
| Biotechnological Synthesis | Escherichia coli (engineered) | 2.7 mg/L | nih.govacs.org |
| Biotechnological Synthesis | Yarrowia lipolytica (engineered) | 24 mg/L | nih.gov |
| Biotechnological Synthesis | Kocuria marina DAGII | 4.49 mg/L | researchgate.net |
| Biotechnological Synthesis | Flavobacterium lutescens | 770 mg/kg dry biomass (0.77 mg/g) | google.com |
Comparative Academic Studies Involving 4r Beta Isocryptoxanthin
Comparison of Biosynthetic Pathways with Other Carotenoids (e.g., Beta-Carotene (B85742), Zeaxanthin (B1683548), Lutein)
Carotenoids are organic pigments synthesized by plants, algae, and some bacteria and fungi. frontiersin.org Their biosynthesis originates from the isoprenoid pathway, with the C20 molecule geranylgeranyl pyrophosphate (GGPP) serving as a key precursor. google.comaocs.org The first committed step in carotenogenesis is the condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase (PSY) to form the C40 compound, phytoene. frontiersin.orgaocs.org
From phytoene, a series of desaturation and isomerization reactions lead to the formation of lycopene (B16060), a central branching point in the pathway. frontiersin.orgaocs.org The subsequent cyclization of lycopene dictates the type of carotenoid produced.
Beta-Carotene (β,β-carotene) : This carotenoid is characterized by two β-rings. Its formation from lycopene is catalyzed in a two-step reaction by the enzyme lycopene β-cyclase (LCYB or CrtY in bacteria). frontiersin.orglipidbank.jpfrontiersin.org
Lutein (B1675518) (β,ε-caroten-3,3'-diol) : Lutein synthesis follows the α-carotene branch. The formation of α-carotene (β,ε-carotene) requires the coordinated action of two enzymes: lycopene ε-cyclase (LCYE), which forms an ε-ring, and lycopene β-cyclase (LCYB), which forms a β-ring. frontiersin.orgaocs.org α-carotene is then hydroxylated at the 3 and 3' positions by specific β-ring and ε-ring hydroxylases (e.g., CYP97A, CYP97C) to yield lutein. frontiersin.orgnih.gov
Zeaxanthin (β,β-carotene-3,3'-diol) : Zeaxanthin is a di-hydroxylated derivative of β-carotene. It is synthesized from β-carotene in a two-step hydroxylation reaction catalyzed by the enzyme β-carotene hydroxylase (BCH or CrtZ). frontiersin.orgnih.gov The first hydroxylation step produces β-cryptoxanthin (β,β-caroten-3-ol) as an intermediate. nih.gov
(4R)-beta-Isocryptoxanthin (β,β-caroten-4-ol) : Unlike the more common 3-hydroxylated carotenoids, this compound features a hydroxyl group at the C4 position of one of the β-rings. In certain bacteria, such as Brevibacterium sp., isocryptoxanthin (B1242080) is an intermediate in the biosynthetic pathway that converts β-carotene into canthaxanthin (B1668269) (β,β-carotene-4,4'-dione). nih.gov This transformation involves the introduction of keto groups at the C4 and C4' positions. Isocryptoxanthin (4-hydroxy-β-carotene) is proposed as a hydroxylated intermediate in this process. nih.govzu.edu.pk It is considered an intermediate in the transformation of β-carotene to echinenone (B51690) (β,β-caroten-4-one). researchgate.net
Table 1: Comparative Biosynthesis of Major Carotenoids
| Carotenoid | Immediate Precursor | Key Enzyme(s) | Final Structure Characteristic |
|---|---|---|---|
| Beta-Carotene | Lycopene | Lycopene β-cyclase (LCYB/CrtY) | Two β-rings |
| Zeaxanthin | Beta-Carotene | β-Carotene Hydroxylase (BCH/CrtZ) | Two β-rings, two hydroxyl groups (C3, C3') |
| Lutein | alpha-Carotene | α/β-ring Hydroxylases (CYP97A/C) | One β-ring, one ε-ring, two hydroxyl groups (C3, C3') |
| This compound | Beta-Carotene | β-Carotene Ketolase/Hydroxylase activity | Two β-rings, one hydroxyl group (C4) |
Comparative Analysis of Biological Activities and Mechanisms with Related Carotenoids
The structural differences originating from their biosynthetic pathways endow carotenoids with distinct biological activities.
Antioxidant Activity : Carotenoids are known for their ability to quench singlet molecular oxygen and scavenge other reactive oxygen species. nih.govnih.gov While many carotenoids are potent antioxidants, their efficiency varies. researchgate.net Studies have shown that carotenoids like β-cryptoxanthin (the 3-hydroxy isomer) are effective antioxidants. nih.gov The analog canthaxanthin, which is structurally related to isocryptoxanthin, is an efficient deactivator of singlet molecular oxygen. nih.gov The specific singlet oxygen quenching ability of this compound compared to others like lutein and zeaxanthin requires more direct comparative research.
Provitamin A Activity : Carotenoids with at least one unsubstituted β-ring can be converted to retinol (B82714) (vitamin A) in animals. nih.govnih.gov Beta-carotene, with two β-rings, has the highest potential provitamin A activity. nih.gov Alpha-carotene and β-cryptoxanthin are also vitamin A precursors. nih.gov Isocryptoxanthin, having an oxygen function at the C4 position of one β-ring, would theoretically have approximately half the provitamin A activity of β-carotene, similar to β-cryptoxanthin.
Anti-Carcinogenic Potential : Various carotenoids have been studied for their cancer-preventive properties. nih.gov Research has indicated that several carotenoids, including α-carotene, lutein, zeaxanthin, and β-cryptoxanthin, may possess greater anti-carcinogenic activity than β-carotene. mdpi.com Specifically, β-cryptoxanthin has been reported to have stronger anticarcinogenic activity than β-carotene and isocryptoxanthin in some models. carotenoiddb.jp
Induction of Gap Junctional Communication (GJC) : GJC is a mechanism of intercellular communication that is often suppressed in cancer cells, and its induction is considered a potential cancer-preventive mechanism. Carotenoids such as β-carotene, canthaxanthin, and β-cryptoxanthin have been shown to stimulate GJC. nih.gov
Bone Health : A unique biological activity associated with β-cryptoxanthin is its potential anabolic effect on bone, suggesting a role in maintaining bone health and possibly delaying osteoporosis. researchgate.netnih.govnih.gov This effect has not been as prominently reported for other common carotenoids like β-carotene or lutein. nih.gov Whether this compound shares this property is not well-documented.
Table 2: Comparative Biological Activities of Selected Carotenoids
| Biological Activity | This compound | Beta-Carotene | Zeaxanthin | Lutein |
|---|---|---|---|---|
| Antioxidant Potential | Documented, related to structure | High | High | High |
| Provitamin A Activity | Theoretically ~50% of β-carotene | 100% (Reference) | None | None |
| Anti-Carcinogenic Activity | Less studied, potentially lower than β-cryptoxanthin carotenoiddb.jp | Documented | Documented mdpi.com | Documented mdpi.com |
| GJC Induction | Not specified, but related compounds are active nih.gov | Active nih.gov | Less studied | Less studied |
Comparative Metabolic Studies in Animal Models
The metabolism of carotenoids, including their absorption, tissue distribution, and conversion, varies significantly between compounds and across different animal species. nih.gov
Bioavailability and Absorption : Studies comparing provitamin A carotenoids consistently show that β-cryptoxanthin has a higher apparent bioavailability from food sources than β-carotene and α-carotene. nih.govnih.gov For instance, the apparent bioavailability of β-cryptoxanthin can be several times higher than that of β-carotene. nih.govnih.gov This is partly attributed to its greater hydrophilicity, which affects its position in mixed micelles, and a potential preference by intestinal transporters like scavenger receptor class B type 1 (SR-B1). nih.gov The bioavailability of this compound has not been as extensively studied but would likely be influenced by similar physicochemical properties.
Tissue Distribution : Once absorbed, carotenoids are distributed to various tissues. In animal models like gerbils and rats, β-cryptoxanthin is stored in tissues such as the liver, spleen, and pancreas, a distribution pattern similar to that of β-carotene. nih.gov Studies in mice have shown that β-cryptoxanthin supplementation can inhibit hepatic lipid accumulation, an effect that appears to be mediated by the intact molecule, independent of its cleavage by the enzymes BCO1 and BCO2. nih.gov
Metabolic Conversion : The primary metabolic fate for provitamin A carotenoids is cleavage to form retinoids. nih.gov In gerbils, the only long-lived metabolites of β-cryptoxanthin were found to be retinol and retinyl esters. nih.gov Animal models differ in their ability to absorb and metabolize carotenoids. For example, omnivores and herbivores are generally more efficient at converting β-carotene to vitamin A than carnivores. nih.gov Ferrets and rats are common models for studying β-carotene metabolism. nih.gov Comparative studies in rats and mice have shown significant differences in plasma concentrations and fecal recovery of metabolites for other compounds, suggesting that species-specific factors are critical in metabolic outcomes. mdpi.com
Table 3: Comparative Metabolism in Animal Models
| Metabolic Parameter | This compound | Beta-Carotene | Beta-Cryptoxanthin (B190861) (3-OH) |
|---|---|---|---|
| Relative Bioavailability | Undetermined | Lower nih.govnih.gov | Higher nih.govnih.gov |
| Primary Storage Tissues | Presumably Liver, Adipose Tissue | Liver, Adipose Tissue nih.gov | Liver, Spleen, Pancreas nih.gov |
| Key Metabolites | Theoretically Retinoids | Retinoids (Vitamin A) nih.gov | Retinoids (Vitamin A) nih.gov |
| Key Animal Models | Not widely studied | Rat, Ferret, Gerbil nih.gov | Rat, Gerbil, Mouse nih.govnih.gov |
Analytical Methodological Comparisons for Different Carotenoid Isomers
The structural similarity among carotenoid isomers presents a significant analytical challenge, requiring sophisticated separation techniques for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used and robust technique for carotenoid analysis. mdpi.comcreative-proteomics.com
Reversed-Phase (RP-HPLC) : C18 and especially C30 columns are highly effective for separating carotenoids. C30 columns offer enhanced shape selectivity, which is crucial for resolving geometrical (cis/trans) isomers of carotenoids like β-carotene, lutein, and lycopene. researchgate.netnih.gov
Normal-Phase (NP-HPLC) : This method is also used, particularly for separating less polar carotenes from more polar xanthophylls.
Chiral HPLC : To separate enantiomers, such as (4R)- and (4S)-beta-isocryptoxanthin, chiral stationary phases (CSPs) are required. Columns like Chiralcel OD, which consists of cellulose (B213188) derivatives, are used for this purpose. researchgate.net Often, derivatization of the hydroxyl group to a benzoate (B1203000) or carbamate (B1207046) is necessary to achieve successful diastereomeric separation on the chiral column. researchgate.netntnu.no
Supercritical Fluid Chromatography (SFC) : SFC is an alternative technique that uses a supercritical fluid like carbon dioxide as the mobile phase. nih.gov It has been successfully applied to separate cis/trans isomers of α- and β-carotene. nih.gov While it is considered a "greener" alternative due to reduced solvent use, HPLC remains the more dominant and standardized method in carotenoid research. mdpi.comresearchgate.net
Detection : The most common detector is a UV-Vis or Photodiode Array (PDA) detector, which identifies carotenoids based on their characteristic absorption spectra. creative-proteomics.com Coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight and fragmentation data, which is invaluable for structural elucidation and confirming the identity of isomers. researchgate.net
Table 4: Comparison of Analytical Methods for Carotenoid Isomers
| Analytical Challenge | Primary Technique | Stationary Phase Example | Key Feature |
|---|---|---|---|
| Positional Isomers (e.g., Lutein vs. Zeaxanthin) | RP-HPLC | C30, C18 researchgate.netresearchgate.net | High resolution separation based on slight polarity differences. |
| Geometrical Isomers (cis/trans) | RP-HPLC, SFC | Polymeric C30 researchgate.netnih.gov | Shape selectivity of the stationary phase allows separation of different spatial arrangements. |
| Optical Isomers (Enantiomers, e.g., (4R)- vs (4S)-Isocryptoxanthin) | Chiral HPLC | Cellulose-based (e.g., Chiralcel OD) researchgate.net | Chiral environment of the stationary phase interacts differently with each enantiomer, often after derivatization. |
Compound Index
Future Research Directions and Unanswered Questions in 4r Beta Isocryptoxanthin Science
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of carotenoids, including (4R)-beta-isocryptoxanthin, is a complex process involving a series of enzymatic reactions. While the general pathway from geranylgeranyl pyrophosphate is understood, the specific enzymes responsible for each step, particularly the hydroxylation of the beta-ring, are not fully characterized in all organisms. google.com
Future research should focus on the discovery and characterization of novel enzymes, such as β-carotene hydroxylases, that are involved in the synthesis of β-cryptoxanthin. nih.gov A recent study successfully identified eight new enzymes with β-carotene hydroxylating activity, two of which specifically produce β-cryptoxanthin without further conversion to zeaxanthin (B1683548). nih.gov This highlights the potential for discovering more enzymes with unique specificities. The identification of a novel carotenoid 2,2'-β-hydroxylase (CrtG) from the marine bacterium Brevundimonas sp. strain SD212, which can produce new or rare xanthophylls, further underscores the untapped potential in microbial sources for discovering new biosynthetic enzymes. nih.govnih.govmdpi.com
A deeper understanding of these enzymes and their corresponding genes will be instrumental for metabolic engineering and the development of microbial "factories" for carotenoid production. nih.gov The investigation into the carotenoid biosynthesis gene clusters in various organisms can reveal new enzymatic functions and regulatory mechanisms. nih.govmdpi.com
Deeper Understanding of Stereospecific Biological Interactions and Mechanisms
The biological activity of carotenoids is often dependent on their specific stereochemistry. researchgate.net For this compound, the spatial arrangement of the hydroxyl group on the chiral center of the β-ionone ring is crucial for its interaction with biological targets. However, the precise mechanisms through which this stereospecificity influences its biological functions are not fully understood.
Future investigations should aim to elucidate the molecular basis of these interactions. This includes studying how the (4R) configuration affects its binding to proteins, such as scavenger receptor class B type 1 (SR-B1) which is involved in its absorption, and its integration into cellular membranes. nih.gov Understanding these stereospecific interactions is critical for explaining its observed biological effects, such as its potential role in bone health and its antioxidant activity. nih.gov The development of techniques that can discriminate between different stereoisomers, such as circular dichroism (CD) spectroscopy combined with quantum chemical calculations, will be vital in this endeavor. researchgate.net
Exploration of Undiscovered Biological Roles in Diverse Organisms
While research has highlighted the potential health benefits of β-cryptoxanthin in humans, including its role as a provitamin A, an antioxidant, and its possible involvement in bone health, its biological functions in a wider range of organisms are largely unexplored. nih.govnih.gov Carotenoids play diverse roles in nature, from pigmentation and photoprotection in plants and microorganisms to influencing immune function and reproduction in animals. researchgate.netresearchgate.net
Future studies should investigate the ecological and physiological roles of this compound in various organisms that produce or accumulate it. For instance, its function in marine bacteria, where novel carotenoids and biosynthetic pathways are being discovered, warrants further investigation. nih.govmdpi.com Exploring its role in the life cycle and stress response of these organisms could reveal novel biological activities and applications. Furthermore, understanding its metabolism and accumulation in different species can provide insights into its bioavailability and potential trophic transfer in ecosystems. nih.gov
Development of Advanced Biotechnological Production Platforms with Higher Efficiency
The low concentration of β-cryptoxanthin in its natural sources makes extraction a challenging and low-yield process. nih.gov Consequently, there is a significant interest in developing biotechnological production platforms for this valuable carotenoid. nih.gov While progress has been made in engineering microorganisms like the oleaginous yeast Yarrowia lipolytica to produce carotenoids, the industrial-scale production of this compound remains a challenge. nih.govnih.gov
Future research should focus on optimizing these microbial production systems. This includes:
Strain Improvement: Further metabolic engineering of production strains to enhance the flux towards this compound and minimize the production of byproducts. nih.gov
Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key biosynthetic enzymes, such as β-carotene hydroxylase, to favor the production of β-cryptoxanthin. nih.gov
Process Optimization: Developing cost-effective fermentation strategies and downstream processing techniques to improve yields and reduce production costs. researchgate.net
The development of a robust and efficient biotechnological process would provide a sustainable and reliable source of this compound for various applications. researchgate.net
Refinement of Analytical Techniques for Trace-Level Detection and Isomer Quantification
Accurate and sensitive analytical methods are essential for studying the biosynthesis, metabolism, and biological functions of this compound. While High-Performance Liquid Chromatography (HPLC) is a commonly used technique, there is a continuous need for refinement to improve the separation and quantification of its various isomers, especially at trace levels. nih.gov
Future advancements in analytical chemistry should aim to:
Enhance Isomer Separation: Develop new chromatographic columns and mobile phases that can effectively separate the (4R) and (4S) enantiomers, as well as the cis/trans geometrical isomers of β-isocryptoxanthin. researchgate.netnih.gov
Improve Detection Sensitivity: Utilize advanced detection techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to enable the detection and structural elucidation of trace amounts of this compound and its metabolites in complex biological samples. researchgate.netresearchgate.net
Develop High-Throughput Methods: Create rapid and efficient analytical methods for screening large numbers of samples, which is crucial for metabolic engineering efforts and large-scale biological studies.
These refined analytical tools will be indispensable for advancing our understanding of the intricate roles of this compound in biological systems.
Q & A
Q. How to evaluate the synergistic effects of this compound with other antioxidants?
- Answer : Apply isobolographic analysis or Chou-Talalay combination indices in cell-based oxidative stress models. Quantify synergy using CompuSyn software, ensuring dose ranges cover both subthreshold and supra-threshold levels .
Data Analysis and Interpretation
Q. How should researchers handle batch-to-batch variability in this compound purity?
Q. What statistical methods are appropriate for time-course studies of metabolite formation?
- Answer : Use nonlinear regression (e.g., Michaelis-Menten kinetics) for enzymatic conversion rates. Apply longitudinal mixed-effects models to account for individual variation in in vivo studies .
Ethical and Reproducibility Considerations
Q. How to ensure compliance with ethical standards in animal studies investigating this compound toxicity?
Q. What steps validate the specificity of antibodies used in this compound immunohistochemistry?
- Answer : Perform pre-absorption controls with excess antigen and validate via Western blotting. Use knockout tissue sections to confirm antibody specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
